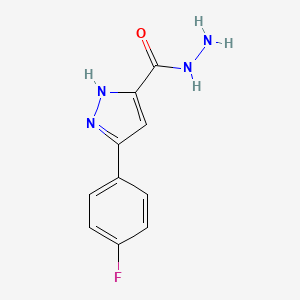

3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

Descripción

Structural Identification and Nomenclature

This compound represents a complex heterocyclic compound characterized by its distinctive molecular architecture and specific functional group arrangements. The compound is formally identified by the Chemical Abstracts Service registry number 763111-29-1, establishing its unique chemical identity within the global chemical database system. The molecular formula C10H9FN4O defines the precise atomic composition, indicating the presence of ten carbon atoms, nine hydrogen atoms, one fluorine atom, four nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 220.2031 grams per mole.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the name precisely describing the molecular structure and substitution pattern. The core pyrazole ring system serves as the fundamental structural framework, with the carbohydrazide functional group positioned at the 5-position of the heterocyclic ring. The 4-fluorophenyl substituent at position 3 of the pyrazole ring introduces significant electronic and steric influences that affect the compound's overall chemical behavior and reactivity patterns.

Structural characterization data reveals important stereochemical and conformational information about the molecule. The International Chemical Identifier key UQMBCBYXYBFLNP-UHFFFAOYSA-N provides a unique digital fingerprint for the compound, while the Simplified Molecular Input Line Entry System representation C1=CC(=CC=C1C2=NNC(=C2)C(=O)NN)F offers a linear notation describing the complete molecular structure. The compound exhibits multiple functional groups that contribute to its chemical versatility, including the pyrazole heterocycle, the carbohydrazide moiety, and the fluorinated aromatic ring system.

The compound's structural complexity arises from the integration of multiple heterocyclic and aromatic systems within a single molecular framework. Nuclear magnetic resonance spectroscopy studies have provided detailed insights into the electronic environment of individual atoms within the molecule, revealing characteristic chemical shifts for aromatic protons in the fluorophenyl region at approximately 7.2-7.8 parts per million, while pyrazole ring protons appear at 6.5-7.0 parts per million. Infrared spectroscopy analysis demonstrates characteristic stretching vibrations associated with the carbohydrazide functional group, providing additional structural confirmation and enabling routine analytical identification of the compound.

The presence of the fluorine atom in the para position of the phenyl ring introduces significant electronic effects that influence the overall molecular properties. Fluorine's high electronegativity creates distinct charge distribution patterns within the aromatic system, affecting both the electron density of the pyrazole ring and the reactivity of the carbohydrazide functional group. These electronic influences contribute to the compound's unique chemical behavior and its potential applications in various research domains.

Historical Context in Heterocyclic Chemistry Research

The development of this compound must be understood within the broader historical evolution of pyrazole chemistry and carbohydrazide research. Pyrazole derivatives have occupied a central position in heterocyclic chemistry research since the late nineteenth century, with the fundamental pyrazole structure first being characterized and synthesized in the 1880s. The historical significance of pyrazole compounds in pharmaceutical research became evident with early discoveries of their biological activities, particularly their antipyretic, analgesic, and anti-inflammatory properties.

The foundational work in pyrazole chemistry began with the synthesis of phenazone in 1887, which represented the first commercially successful pyrazole-based pharmaceutical agent. This early success established pyrazoles as important scaffolds for drug development and stimulated extensive research into structural modifications and functional group variations. The subsequent development of dipyrone and related pyrazolone derivatives demonstrated the versatility of the pyrazole core structure and its capacity for supporting diverse pharmacological activities.

Carbohydrazide chemistry emerged as a distinct research area during the early twentieth century, driven by interest in hydrazine derivatives and their unique reactivity patterns. The integration of carbohydrazide functional groups with heterocyclic systems represented a significant advancement in synthetic organic chemistry, providing access to novel molecular architectures with enhanced biological and chemical properties. The carbohydrazide moiety proved particularly valuable due to its capacity for further chemical elaboration through cyclization reactions, condensation processes, and metal coordination chemistry.

The specific combination of pyrazole rings with carbohydrazide functional groups gained prominence during the mid-twentieth century as researchers recognized the synergistic effects of these structural elements. Studies conducted during this period demonstrated that pyrazole carbohydrazide derivatives exhibited enhanced biological activities compared to their individual components, establishing this structural class as an important research target. The incorporation of fluorinated aromatic substituents represented a more recent development, reflecting the growing understanding of fluorine's unique electronic and metabolic effects in organic compounds.

Contemporary research on pyrazole carbohydrazide derivatives has been driven by advances in synthetic methodology and analytical characterization techniques. Modern synthetic approaches have enabled the preparation of increasingly complex pyrazole carbohydrazide structures with precise control over substitution patterns and stereochemistry. These synthetic developments have been complemented by sophisticated analytical methods that permit detailed structural characterization and property evaluation.

The historical trajectory of research on compounds related to this compound reveals several important trends in heterocyclic chemistry. Early work focused primarily on fundamental synthetic methodology and basic structural characterization, while more recent investigations have emphasized biological activity screening, structure-activity relationship studies, and computational modeling approaches. The integration of molecular docking studies and quantitative structure-activity relationship analysis has provided new insights into the mechanisms underlying the biological activities of pyrazole carbohydrazide derivatives.

| Historical Period | Key Developments | Representative Compounds |

|---|---|---|

| 1880s-1900s | Initial pyrazole synthesis and characterization | Phenazone, basic pyrazole derivatives |

| 1900s-1940s | Early pharmaceutical applications | Dipyrone, pyrazolone analgesics |

| 1940s-1980s | Carbohydrazide chemistry development | Various heterocyclic carbohydrazides |

| 1980s-Present | Fluorinated derivatives and advanced applications | This compound |

The evolution of synthetic strategies for preparing pyrazole carbohydrazide derivatives has paralleled broader developments in organic synthesis methodology. Early synthetic approaches relied primarily on classical condensation reactions and cyclization processes, while modern methods incorporate advanced techniques such as microwave-assisted synthesis, flow chemistry, and transition metal catalysis. These methodological advances have enabled the efficient preparation of complex pyrazole carbohydrazide structures that were previously difficult or impossible to access.

Recent research on pyrazole carbohydrazide derivatives has been significantly influenced by computational chemistry and molecular modeling approaches. Molecular docking studies have provided detailed insights into the binding interactions between these compounds and various biological targets, enabling the rational design of new derivatives with enhanced activities. These computational approaches have complemented traditional experimental methods and have accelerated the discovery and optimization of new pyrazole carbohydrazide compounds.

The historical development of research on this compound and related compounds reflects the broader evolution of heterocyclic chemistry from a primarily descriptive science to a highly sophisticated field incorporating advanced synthetic methods, analytical techniques, and theoretical approaches. This historical progression has established pyrazole carbohydrazide derivatives as important research targets with significant potential for further development and application in various scientific and technological domains.

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4O/c11-7-3-1-6(2-4-7)8-5-9(15-14-8)10(16)13-12/h1-5H,12H2,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMBCBYXYBFLNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=C2)C(=O)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406126 | |

| Record name | 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763111-29-1 | |

| Record name | 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-FLUOROPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Route Overview

The synthesis of this compound generally proceeds through two main stages:

Formation of the Pyrazole Ring: This involves cyclization of 4-fluorophenylhydrazine with appropriate β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions to construct the pyrazole heterocycle.

Introduction of the Carbohydrazide Group: The pyrazole intermediate is reacted with hydrazine hydrate or hydrazine derivatives to convert the carboxylic acid or ester functional group at the 5-position into the carbohydrazide moiety.

This two-step approach is the foundation for most synthetic protocols in both laboratory and industrial settings.

Detailed Synthetic Steps

| Step | Reaction Description | Typical Reagents | Reaction Conditions | Notes |

|---|---|---|---|---|

| 1 | Cyclization to form 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid or ester | 4-Fluorophenylhydrazine + β-diketone or α,β-unsaturated ketone | Acidic or basic medium, reflux or controlled temperature | Formation of pyrazole ring confirmed by NMR and FTIR |

| 2 | Conversion of carboxylic acid/ester to carbohydrazide | Hydrazine hydrate or hydrazine derivatives | Reflux in ethanol or suitable solvent | Purification by recrystallization or chromatography |

Representative Synthetic Procedure

-

- React 4-fluorophenylhydrazine with an α,β-unsaturated ketone in acidic or basic conditions.

- This step yields 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid or its ester derivative.

-

- The obtained pyrazole-5-carboxylic acid or ester is treated with hydrazine hydrate under reflux conditions in ethanol or another polar solvent.

- The reaction converts the carboxylic acid/ester group into the carbohydrazide functional group, yielding this compound.

-

- The product is isolated by filtration or extraction, followed by recrystallization from solvents like ethanol or ethyl acetate to achieve high purity (>95%).

Industrial Production Considerations

Industrial synthesis optimizes the above steps by:

- Using automated reactors with precise temperature and pressure control to maximize yield and purity.

- Employing continuous flow reactors for better scalability and reaction control.

- Applying advanced purification techniques such as preparative chromatography and recrystallization to ensure product consistency.

- Optimizing solvent systems and catalysts to reduce reaction times and environmental impact.

Analytical and Research Findings on Preparation

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR):

- ^1H-NMR confirms aromatic and pyrazole protons.

- ^13C-NMR verifies the presence of carbohydrazide carbonyl carbons.

- Fourier-Transform Infrared Spectroscopy (FTIR):

- Characteristic peaks for carbohydrazide (N–H stretch ~3300 cm^-1, C=O stretch ~1650 cm^-1) and pyrazole ring (C=N stretch ~1500 cm^-1).

- Mass Spectrometry (MS):

- Molecular ion peak consistent with the molecular formula C10H9FN4O.

- High-Performance Liquid Chromatography (HPLC):

- Used to assess purity, typically aiming for ≥95% purity with UV detection at 254 nm.

Reaction Optimization

- Reaction yields are improved by controlling pH, temperature, and stoichiometry of hydrazine hydrate.

- Choice of solvent influences solubility and reaction rate; ethanol and methanol are commonly preferred.

- Reaction times vary from several hours to overnight reflux depending on scale and conditions.

Summary Table of Preparation Methods

| Parameter | Laboratory Synthesis | Industrial Synthesis |

|---|---|---|

| Starting Materials | 4-Fluorophenylhydrazine, β-diketones or α,β-unsaturated ketones, hydrazine hydrate | Same as lab scale, with industrial-grade reagents |

| Reaction Type | Cyclization followed by hydrazinolysis | Same, with optimized continuous flow or batch reactors |

| Solvents | Ethanol, methanol, acidic/basic aqueous media | Ethanol, water, green solvents where applicable |

| Temperature | Reflux (60–100°C) | Controlled temperature reactors (50–120°C) |

| Purification | Recrystallization, chromatography | Automated chromatography, crystallization |

| Yield | Moderate to high (60–85%) | High (80–95%) due to process optimization |

| Purity | ≥95% by HPLC | ≥98% by HPLC and LC-MS |

Análisis De Reacciones Químicas

Types of Reactions

3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized pyrazole derivatives.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups replacing the fluorine atom.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Role in Drug Synthesis

3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance therapeutic efficacy, particularly in developing anti-inflammatory and analgesic drugs. The fluorophenyl group enhances lipophilicity, improving bioavailability and drug efficacy .

Case Studies

- Antinociceptive Effects : Research indicates that derivatives of this compound exhibit significant antinociceptive effects, comparable to established drugs like celecoxib. In studies involving animal models, these compounds have shown potential in alleviating pain .

- Anticancer Activity : Various derivatives have been synthesized and evaluated for their anticancer properties against different cancer cell lines, demonstrating promising results in inhibiting tumor growth .

Agricultural Chemistry

Agrochemical Formulations

This compound is utilized in formulating agrochemicals aimed at pest control and crop protection. Its effectiveness in enhancing agricultural productivity has made it a valuable asset in the agricultural sector .

Research Insights

- Insecticidal Agents : Studies have focused on synthesizing pyrazole-oxadiazole derivatives, which include this compound as a building block. These derivatives have shown potential as potent insecticides .

Biochemical Research

Enzyme Inhibition Studies

Researchers employ this compound to study enzyme inhibition and receptor binding mechanisms. Understanding these interactions contributes to elucidating biochemical pathways critical for various physiological functions .

Significant Findings

- Receptor Binding Affinity : Investigations into the binding affinity of this compound with specific receptors have provided insights into its potential therapeutic applications in treating various diseases .

Material Science

Advanced Material Development

this compound is explored for its ability to create advanced materials with enhanced properties such as thermal stability and chemical resistance. These materials are beneficial for various industrial applications, including coatings and composites .

Diagnostic Tools

Innovative Imaging Techniques

The compound is being investigated for its potential use in developing diagnostic agents that aid in disease detection through advanced imaging techniques. This application is particularly relevant in the context of early disease diagnosis and monitoring .

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Pharmaceutical Development | Key intermediate for anti-inflammatory and analgesic drugs | Significant antinociceptive effects observed |

| Agricultural Chemistry | Formulation of effective agrochemicals for pest control | Promising insecticidal properties |

| Biochemical Research | Studies on enzyme inhibition and receptor binding | Valuable insights into biochemical pathways |

| Material Science | Development of advanced materials with improved properties | Enhanced thermal stability and chemical resistance |

| Diagnostic Tools | Potential use in innovative imaging techniques for disease detection | Ongoing research into diagnostic applications |

Mecanismo De Acción

The mechanism of action of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets in biological systems. The fluorophenyl group enhances the compound’s binding affinity to enzymes and receptors, leading to the modulation of various biochemical pathways. The carbohydrazide group can form hydrogen bonds with target proteins, further stabilizing the compound-protein complex and enhancing its biological activity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Pyrazole carbohydrazide derivatives vary significantly in biological activity and physicochemical properties depending on substituents. Key structural analogs include:

Crystallographic and Conformational Analysis

- The dihedral angle between the pyrazole and 4-fluorophenyl rings in related pyrazoline derivatives (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) ranges from 4.64° to 10.53°, indicating near-planar conformations that favor π-π stacking interactions .

Key Research Findings

- Electron-Withdrawing Groups Enhance Bioactivity : Fluorine and chlorine substituents at the 4-position of the phenyl ring improve enzyme binding via halogen bonding, as seen in SK1 inhibitors and anticancer agents .

- Bulkier Substituents Improve Selectivity : tert-Butyl and methoxy groups reduce off-target effects by occupying hydrophobic pockets in protein targets .

- Conformational Rigidity Influences Solubility: Planar pyrazole-fluorophenyl systems exhibit lower solubility than non-planar analogs but higher target affinity .

Actividad Biológica

3-(4-Fluorophenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazole ring with a 4-fluorophenyl substituent and a carbohydrazide functional group, which contribute to its chemical reactivity and biological activity. The presence of the fluorine atom enhances the lipophilicity and biological interactions of the compound.

1. Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound. In vitro tests have shown that this compound exhibits significant activity against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : The compound has demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

- Biofilm Inhibition : It effectively inhibits biofilm formation, which is crucial for preventing chronic infections .

2. Anticancer Activity

The anticancer potential of this compound has been explored in several studies, revealing promising results.

- Cell Line Studies : Research has shown that derivatives of this compound can induce apoptosis in cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer) . For instance, one derivative exhibited an IC50 value of 49.85 μM, indicating potent growth inhibitory properties .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Derivative 1 | A549 | 49.85 | Induces apoptosis |

| Derivative 2 | MCF-7 | 0.08 | Inhibits proliferation |

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented.

- Cytokine Inhibition : Studies indicate that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, with efficacy comparable to standard anti-inflammatory drugs like diclofenac sodium .

Case Studies

Case Study 1: Antimicrobial Evaluation

A study conducted on five pyrazole derivatives, including this compound, revealed that these compounds displayed excellent antimicrobial activity with inhibition zones significantly larger than those of standard antibiotics .

Case Study 2: Anticancer Screening

In another investigation, derivatives were synthesized and tested against various cancer cell lines. One derivative showed substantial cytotoxicity against the A549 cell line without causing apoptosis, suggesting a mechanism involving autophagy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with fluorophenyl-containing precursors. For example, analogous pyrazole derivatives are synthesized using ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and stoichiometric ratios of reagents. Ultrasound-assisted synthesis, as demonstrated for related pyrazoles, can enhance reaction efficiency by reducing time and improving yields (e.g., 20% yield increase under sonication) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural properties of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify fluorophenyl (δ ~7.2–7.8 ppm for aromatic protons) and pyrazole ring protons (δ ~6.5–7.0 ppm).

- IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm functional groups.

- XRD : Single-crystal X-ray diffraction resolves bond lengths and angles (e.g., pyrazole ring planarity and fluorophenyl substituent orientation) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₁₀H₈F₃N₃: 227.19 g/mol) .

Q. How can researchers assess the in vitro biological activity of this compound against specific therapeutic targets?

- Methodological Answer :

- Enzyme Assays : Use fluorogenic or chromogenic substrates to measure inhibition (e.g., IC₅₀ values for carbonic anhydrase isoforms) .

- Cell-Based Assays : Test cytotoxicity via MTT assays on cancer cell lines (e.g., IC₅₀ < 10 µM for selective activity) .

- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target affinity (e.g., Kd values for kinase targets) .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported biological activities of pyrazole-carbohydrazide derivatives across different studies?

- Methodological Answer :

- Structural Analog Analysis : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl) on activity using systematic SAR studies .

- Experimental Reprodubility : Control variables like solvent (DMSO purity), cell passage number, and assay temperature .

- Meta-Analysis : Use computational tools (e.g., PubChem BioActivity Data) to aggregate and normalize IC₅₀ values across studies .

Q. How can computational modeling predict the binding interactions of this compound with enzyme targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-enzyme interactions (e.g., pyrazole ring hydrogen bonding with catalytic residues) .

- MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100 ns trajectories .

- Pharmacophore Mapping : Identify critical features (e.g., fluorophenyl hydrophobicity, carboxamide H-bond donors) using MOE or Discovery Studio .

Q. What methodological approaches are recommended for analyzing substituent effects on the compound's physicochemical and pharmacological properties?

- Methodological Answer :

- QSAR Models : Use descriptors like logP, polar surface area, and Hammett constants to correlate substituents (e.g., -F vs. -CF₃) with solubility or permeability .

- Thermodynamic Solubility : Shake-flask method in PBS (pH 7.4) quantifies aqueous solubility (e.g., <50 µg/mL suggests formulation challenges) .

- In Silico ADMET : SwissADME or ADMETlab2 predicts bioavailability and toxicity risks (e.g., CYP450 inhibition likelihood) .

Q. How should conflicting data on the compound's solubility and stability be addressed in formulation studies?

- Methodological Answer :

- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .

- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to enhance stability and solubility (e.g., 2-fold solubility increase) .

- HPLC-MS Stability Monitoring : Use C18 columns and gradient elution to track degradation products (e.g., hydrazide hydrolysis to carboxylic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.